molecular formula C9H8N2O7 B12804104 Ethyl 4-hydroxy-3,5-dinitrobenzoate CAS No. 19013-22-0

Ethyl 4-hydroxy-3,5-dinitrobenzoate

Cat. No.: B12804104
CAS No.: 19013-22-0
M. Wt: 256.17 g/mol
InChI Key: DXOYQQUEAJEPRA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O7. It is a derivative of benzoic acid, characterized by the presence of both hydroxyl and nitro groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-3,5-dinitrobenzoate can be synthesized through the nitration of ethyl 4-hydroxybenzoate. The nitration process involves the reaction of ethyl 4-hydroxybenzoate with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-hydroxy-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties, particularly against fungal strains.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, leading to their death. Additionally, the compound can interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, by targeting specific enzymes and pathways .

Comparison with Similar Compounds

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the ethyl ester group.

    Ethyl 3,5-dinitrobenzoate: Similar but lacks the hydroxyl group.

    4-Hydroxy-3,5-dinitrobenzoic acid: Similar but lacks the ethyl ester group

Uniqueness: Ethyl 4-hydroxy-3,5-dinitrobenzoate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

CAS No.

19013-22-0

Molecular Formula

C9H8N2O7

Molecular Weight

256.17 g/mol

IUPAC Name

ethyl 4-hydroxy-3,5-dinitrobenzoate

InChI

InChI=1S/C9H8N2O7/c1-2-18-9(13)5-3-6(10(14)15)8(12)7(4-5)11(16)17/h3-4,12H,2H2,1H3

InChI Key

DXOYQQUEAJEPRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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